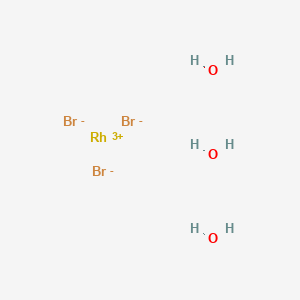
Rhodium(III)bromidetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) bromide trihydrate, with the chemical formula RhBr₃·3H₂O, is an inorganic compound that belongs to the family of rhodium halides. This compound is known for its red-brown solid appearance and is soluble in water and lower alcohols . It is primarily used as a precursor for the synthesis of various rhodium complexes and has applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide trihydrate can be synthesized by reacting rhodium metal with a mixture of hydrochloric acid and bromine. The reaction typically proceeds as follows: [ \text{Rh} + 3\text{Br}_2 + 3\text{H}_2\text{O} \rightarrow \text{RhBr}_3 \cdot 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete dissolution of rhodium metal and the formation of the desired trihydrate compound .
Industrial Production Methods: Industrial production of rhodium(III) bromide trihydrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) bromide trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can undergo ligand exchange reactions to form different rhodium complexes.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride (BrF₃) can be used as an oxidizing agent to convert rhodium(III) bromide to rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used to reduce rhodium(III) bromide to rhodium(I) or rhodium(0) compounds.
Substitution: Aqueous potassium iodide (KI) can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride (RhF₄)
Reduction: Rhodium(I) complexes or rhodium metal
Substitution: Rhodium(III) iodide (RhI₃)
Scientific Research Applications
Rhodium(III) bromide trihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of rhodium(III) bromide trihydrate and its derived complexes involves interactions with biological molecules such as DNA, RNA, and proteins. These interactions can lead to the inhibition of DNA replication, disruption of cellular processes, and ultimately cell death. Rhodium complexes have been shown to target specific molecular pathways, making them effective in overcoming resistance mechanisms in cancer cells and pathogenic microorganisms .
Comparison with Similar Compounds
Rhodium(III) bromide trihydrate can be compared with other rhodium halides, such as:
Rhodium(III) chloride (RhCl₃): Similar in structure and reactivity, but more commonly studied and used in various applications.
Rhodium(III) fluoride (RhF₃): Less commonly used but has unique properties due to the presence of fluoride ions.
Rhodium(III) iodide (RhI₃): Similar in reactivity but with different solubility and stability properties.
Rhodium(III) bromide trihydrate is unique due to its specific solubility in water and lower alcohols, making it suitable for certain applications where other rhodium halides may not be as effective.
Properties
Molecular Formula |
Br3H6O3Rh |
|---|---|
Molecular Weight |
396.66 g/mol |
IUPAC Name |
rhodium(3+);tribromide;trihydrate |
InChI |
InChI=1S/3BrH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
InChI Key |
OYHSYYHGXYZRSG-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


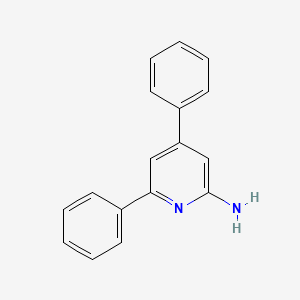

![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

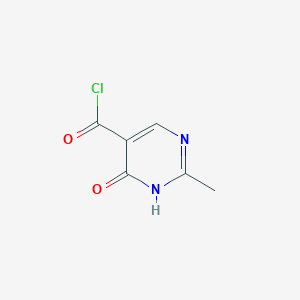

![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
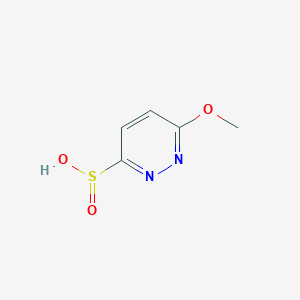
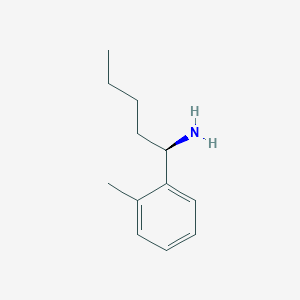

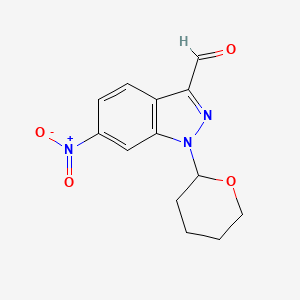

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
